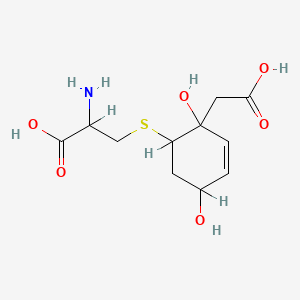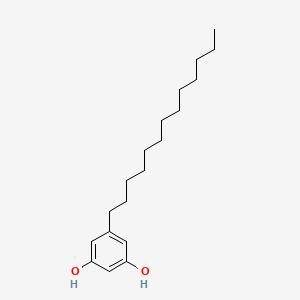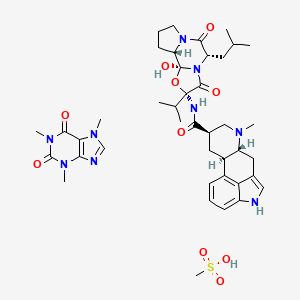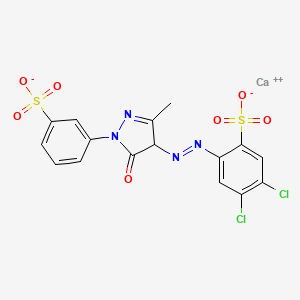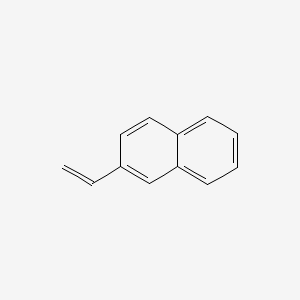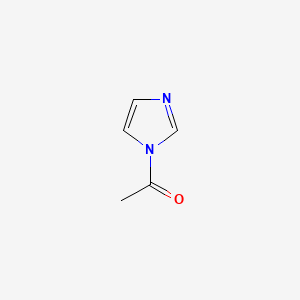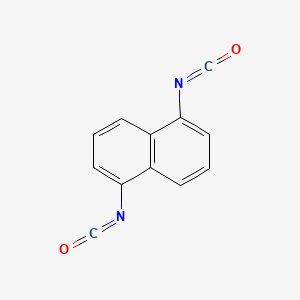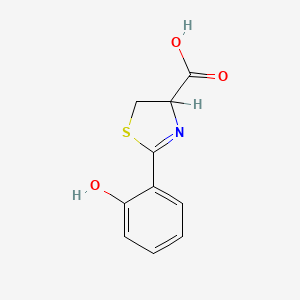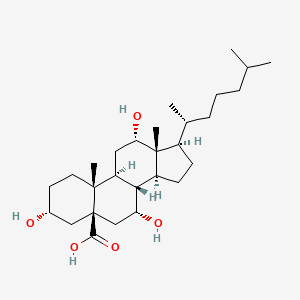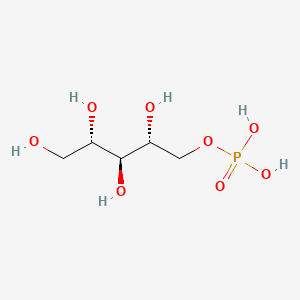
7-ニトロ-1,3,5-トリアザアダマンタン
説明
7-Nitro-1,3,5-triazaadamantane, commonly known as NTA, is a nitrogen-rich heterocyclic compound that has been widely used in scientific research. It is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science. NTA has a unique structure that makes it an excellent candidate for various applications.
科学的研究の応用
遷移金属錯体形成
7-ニトロ-1,3,5-トリアザアダマンタンは、単核遷移金属錯体の形成に使用されてきました . これらの錯体は、Zn(II)、Pd(II)、Pt(II)、Mn(II)、Co(II)、およびNi(II)などの金属を含み、X線結晶構造解析および分光法を使用して合成および構造解析されています。この化合物は一歯配位子として作用し、3つの等価なアミノ窒素を持つにもかかわらず、単一の金属中心に結合します。この独特の配位挙動は、化学における金属-配位子相互作用を理解するために重要です。
水素結合ネットワーク
配位化学において、7-ニトロ-1,3,5-トリアザアダマンタンは、二次元の分子間水素結合ネットワークの形成に寄与します . これは、特にCo(II)およびNi(II)錯体で観察され、ここで水素結合はアクア配位子とクロロ配位子の間で発生します。このようなネットワークは、得られる錯体の安定性と特性にとって重要です。
低塩基性配位子研究
この化合物の非常に低い塩基性は、有機化合物の非結合相互作用とホモコンジュゲーション効果を研究するための興味深い対象となります . その挙動は、窒素原子が剛性ケージ構造の橋頭位置を占める化合物において重要な1,3,n,n相互作用に関する洞察を提供します。
アザアダマンタンの合成
7-ニトロ-1,3,5-トリアザアダマンタンは、アザアダマンタンの合成における前駆体として役立ちます . これらの窒素含有アダマンタン類似体は、窒素原子を炭素に置き換えることにより、独特の化学的および物理的特性を持っています。それらはアダマンタン対応物よりも疎水性が低く、生物学的標的との相互作用とバイオアベイラビリティに影響を与えます。
生物活性研究
7-ニトロ-1,3,5-トリアザアダマンタンの誘導体を含むアザアダマンタンは、さまざまな生物活性を示してきました . それらの中程度の毒性と入手可能な試薬からのさまざまな合成方法は、新しい生物活性化合物の設計にとって魅力的です。それらの反応性と生物活性の研究は、理論的および実用的な両方において大きな関心事となっています。
工業プロセスにおける硬化剤
7-ニトロ-1,3,5-トリアザアダマンタンは、さまざまな工業プロセスにおける硬化剤として使用されてきました . これらには、代替燃料源やゴム製造における用途が含まれます。硬化剤としての役割は、その汎用性と工業化学における重要性を強調しています。
作用機序
Target of Action
7-Nitro-1,3,5-triazaadamantane, a derivative of azaadamantanes, primarily targets viral strains. It has shown pronounced antiviral activity against the Frunze strain of influenza A virus .
Mode of Action
The compound acts as a mono-dentate ligand, binding to one metal center only, despite the presence of three equivalent amino nitrogens . This interaction with its targets leads to changes in the biological activity of the compound.
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to changes in the biological activity of the compound .
Pharmacokinetics
The azaadamantane derivatives, such as 7-Nitro-1,3,5-triazaadamantane, have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The compound’s ADME properties are yet to be fully explored.
Result of Action
The molecular and cellular effects of 7-Nitro-1,3,5-triazaadamantane’s action are primarily antiviral. It has shown effectiveness against the Frunze strain of influenza A virus at a concentration of 1 µM .
Action Environment
The action, efficacy, and stability of 7-Nitro-1,3,5-triazaadamantane can be influenced by environmental factors. For instance, the compound’s solubility in water is higher than that of adamantanes, which can affect its bioavailability and interaction with targets .
生化学分析
Biochemical Properties
7-Nitro-1,3,5-triazaadamantane plays a crucial role in biochemical reactions, primarily acting as a ligand that binds to metal centers. It interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence biochemical pathways. For instance, it forms mononuclear transition metal complexes with metals such as zinc, palladium, and platinum . These interactions are typically characterized by the compound acting as a mono-dentate ligand, binding to one metal center despite the presence of three equivalent amino nitrogens . The low basicity of 7-Nitro-1,3,5-triazaadamantane’s amines also affects its interaction with biomolecules, as it does not participate in hydrogen bonding .
Cellular Effects
7-Nitro-1,3,5-triazaadamantane exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antiviral activity, particularly against the influenza A virus and herpes viruses . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antiviral activity is linked to its ability to interfere with viral replication and protein synthesis . Additionally, 7-Nitro-1,3,5-triazaadamantane’s interaction with metal ions can modulate cellular responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of 7-Nitro-1,3,5-triazaadamantane involves its binding interactions with biomolecules and its role as an enzyme inhibitor or activator. As a ligand, it binds to metal centers, forming complexes that can inhibit or activate enzymatic activity . For instance, its interaction with transition metals can lead to the formation of stable complexes that alter the function of metal-dependent enzymes . Additionally, 7-Nitro-1,3,5-triazaadamantane can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitro-1,3,5-triazaadamantane can change over time due to its stability and degradation. Studies have shown that this compound forms stable complexes with metal ions, which can persist over extended periods . Its stability can be influenced by environmental factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained antiviral activity and modulation of cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-Nitro-1,3,5-triazaadamantane vary with different dosages in animal models. At lower doses, it exhibits antiviral activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
7-Nitro-1,3,5-triazaadamantane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with metal ions can influence the activity of metal-dependent enzymes, thereby affecting metabolic processes . Additionally, this compound can modulate the levels of specific metabolites, contributing to its antiviral and biochemical effects .
Transport and Distribution
Within cells and tissues, 7-Nitro-1,3,5-triazaadamantane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its low basicity and ability to form stable complexes with metal ions .
Subcellular Localization
The subcellular localization of 7-Nitro-1,3,5-triazaadamantane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with biomolecules within these compartments . For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can modulate enzymatic activity and metabolic processes .
特性
IUPAC Name |
7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPLVTOEOMJNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037017 | |
| Record name | 1,3,5-Triaza-7-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14612-28-3 | |
| Record name | 1,3,5-Triaza-7-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Nitro-1,3,5-triaza-adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 7-Nitro-1,3,5-triazaadamantane?
A1: 7-Nitro-1,3,5-triazaadamantane is characterized by the molecular formula C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol []. ¹H and ¹³C NMR spectroscopic data, alongside INDO molecular orbital calculations, have been used to elucidate its structure and electronic properties [].
Q2: How does the chemistry of 7-Nitro-1,3,5-triazaadamantane relate to hexamine?
A2: Studies have revealed significant similarities between the chemistry of NO₂-TAA and hexamine, particularly regarding their nitrolysis reactions [, ]. This similarity suggests that the nitrolysis of hexamine likely proceeds through a mechanism comparable to that of NO₂-TAA, involving a stepwise scission process [].
Q3: What are the potential applications of 7-Nitro-1,3,5-triazaadamantane in coordination chemistry?
A3: NO₂-TAA demonstrates potential as a ligand in transition metal complexes []. For instance, it can act as a labile and reactive nitrogen ligand in mixed-ligand platinum(II) oxadiazoline complexes [, ]. These complexes have been investigated for potential cytotoxic properties [, ].
Q4: How does 7-Nitro-1,3,5-triazaadamantane behave as a ligand in platinum(II) complexes?
A4: In platinum(II) complexes, NO₂-TAA can act as both a monodentate and bidentate ligand []. It exhibits a weaker bonding affinity compared to hexamethylenetetramine (hmta) []. DFT calculations suggest that protonation of the non-coordinated nitrogen atoms in NO₂-TAA weakens the Pt-N bond, potentially impacting its lability in biological environments [].
Q5: What is the significance of the labile nature of 7-Nitro-1,3,5-triazaadamantane in platinum(II) complexes?
A5: The labile nature of NO₂-TAA in these complexes suggests potential for ligand exchange reactions under physiological conditions []. This lability, coupled with the hydrolysis of coordinated NO₂-TAA releasing formaldehyde, suggests potential bioactivity distinct from conventional platinum-based compounds [].
Q6: Are there computational studies exploring the interactions of 7-Nitro-1,3,5-triazaadamantane-containing complexes with DNA?
A6: Yes, combined DFT/AIM studies predict that platinum(II) complexes containing NO₂-TAA can interact with DNA nucleobases, potentially leading to ligand exchange reactions []. Molecular modeling studies further suggest that the PtCl(oxadiazoline) fragment, formed after the release of NO₂-TAA, might interact with DNA, potentially forming d(GpG) intrastrand crosslinks similar to those observed with cisplatin [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





